2-piperazin-1-yl-1H-pyrimidin-6-one
CAS No.: 55745-84-1
VCID: VC21531625
Molecular Formula: C8H12N4O
Molecular Weight: 180.21g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 2-Piperazin-1-yl-1H-pyrimidin-6-one2-Piperazin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound characterized by the fusion of a piperazine ring with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. Synthesis MethodsThe synthesis of 2-piperazin-1-yl-1H-pyrimidin-6-one typically involves nucleophilic substitution reactions. A common approach includes:
Industrial ProductionIndustrial methods often involve multi-step synthesis processes, utilizing continuous flow reactors to optimize yield and purity. Biological ActivityResearch indicates that 2-piperazin-1-yl-1H-pyrimidin-6-one exhibits significant biological activities: Anticancer Properties: Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
These values suggest that it is a potent inhibitor of cancer cell proliferation, comparable to established chemotherapeutics like Olaparib. Enzyme Inhibition: It has been investigated as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment, enhancing cholinergic neurotransmission by preventing acetylcholine breakdown. Mechanism of ActionThe mechanism of action involves binding to specific molecular targets, such as enzymes. As an acetylcholinesterase inhibitor, it interacts with the active site of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft. Comparison with Similar Compounds2-Piperazin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 55745-84-1 | ||||||||||||||||||||
Product Name | 2-piperazin-1-yl-1H-pyrimidin-6-one | ||||||||||||||||||||
Molecular Formula | C8H12N4O | ||||||||||||||||||||
Molecular Weight | 180.21g/mol | ||||||||||||||||||||
IUPAC Name | 2-piperazin-1-yl-1H-pyrimidin-6-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13) | ||||||||||||||||||||
Standard InChIKey | IJVBGXJBSYJQQE-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1CN(CCN1)C2=NC=CC(=O)N2 | ||||||||||||||||||||
Canonical SMILES | C1CN(CCN1)C2=NC=CC(=O)N2 | ||||||||||||||||||||
PubChem Compound | 1404239 | ||||||||||||||||||||
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume